molecular formula C9H13F3O2 B11891737 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B11891737
M. Wt: 210.19 g/mol
InChI Key: HOCWBDHUMCHXEU-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached

Preparation Methods

The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable diol with a trifluoromethyl ketone under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity .

Chemical Reactions Analysis

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The spirocyclic structure may also contribute to its unique binding properties and biological activities .

Comparison with Similar Compounds

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:

Properties

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8/h7H,1-6H2

InChI Key

HOCWBDHUMCHXEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)OCCO2

Origin of Product

United States

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